molecular formula C17H20ClFN4O3S B2695686 3-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 2034258-68-7

3-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No. B2695686
CAS RN: 2034258-68-7
M. Wt: 414.88
InChI Key: ARLSNTDKJQCLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H20ClFN4O3S and its molecular weight is 414.88. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

This compound, along with other piperidine derivatives, has been investigated for its adsorption and corrosion inhibition properties on iron. The studies involved quantum chemical calculations and molecular dynamics simulations to evaluate its effectiveness. The global reactivity parameters, such as E_HOMO, E_LUMO, and chemical hardness, were calculated, providing insights into the compound's adsorption behaviors on different iron surfaces. These findings suggest its potential application in corrosion prevention technologies (Kaya et al., 2016).

Structural Characterization and Antitumor Applications

Another area of application involves the structural investigation and potential use of related piperidine derivatives as antitumor agents. Studies have synthesized and characterized sulfonamide derivatives containing fluoropyrimidine, which showed promising antitumor activities with low toxicity. These compounds were designed to target specific cancer cells, highlighting the compound's role in developing new anticancer drugs (Huang et al., 2001).

Herbicidal Applications

Furthermore, the compound's derivatives have been prepared as intermediates for herbicidal sulfonylureas. The research focused on synthesizing new pyrimidine and triazine intermediates, demonstrating their selectivity as post-emergence herbicides. This application underscores the compound's versatility in agricultural sciences, offering solutions for weed control with enhanced selectivity and efficacy (Hamprecht et al., 1999).

Cognitive Enhancing Properties

Additionally, related compounds have shown cognitive-enhancing properties in pharmacological models, suggesting potential applications in treating cognitive deficits such as Alzheimer's disease and schizophrenia. These studies provide insight into the compound's mechanism of action, involving enhancements of cholinergic function and potential therapeutic utility for disorders characterized by cognitive deficits (Hirst et al., 2006).

properties

IUPAC Name

3-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN4O3S/c1-26-16-3-2-14(8-15(16)18)27(24,25)22-9-12-4-6-23(7-5-12)17-20-10-13(19)11-21-17/h2-3,8,10-12,22H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLSNTDKJQCLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.